(S)-Benproperine (S)-Benproperine (S)-benproperine is a 1-[1-(2-benzylphenoxy)propan-2-yl]piperidine that has S configuration. The racemate comprising equimolar amounts of (R)- and (S)-benproperine is used as a cough suppressant. It is a conjugate base of a (S)-benproperine(1+). It is an enantiomer of a (R)-benproperine.
Brand Name: Vulcanchem
CAS No.: 124700-66-9
VCID: VC0049920
InChI: InChI=1S/C21H27NO/c1-18(22-14-8-3-9-15-22)17-23-21-13-7-6-12-20(21)16-19-10-4-2-5-11-19/h2,4-7,10-13,18H,3,8-9,14-17H2,1H3/t18-/m0/s1
SMILES: CC(COC1=CC=CC=C1CC2=CC=CC=C2)N3CCCCC3
Molecular Formula: C21H27NO
Molecular Weight: 309.4 g/mol

(S)-Benproperine

CAS No.: 124700-66-9

Main Products

VCID: VC0049920

Molecular Formula: C21H27NO

Molecular Weight: 309.4 g/mol

(S)-Benproperine - 124700-66-9

CAS No. 124700-66-9
Product Name (S)-Benproperine
Molecular Formula C21H27NO
Molecular Weight 309.4 g/mol
IUPAC Name 1-[(2S)-1-(2-benzylphenoxy)propan-2-yl]piperidine
Standard InChI InChI=1S/C21H27NO/c1-18(22-14-8-3-9-15-22)17-23-21-13-7-6-12-20(21)16-19-10-4-2-5-11-19/h2,4-7,10-13,18H,3,8-9,14-17H2,1H3/t18-/m0/s1
Standard InChIKey JTUQXGZRVLWBCR-SFHVURJKSA-N
Isomeric SMILES C[C@@H](COC1=CC=CC=C1CC2=CC=CC=C2)N3CCCCC3
SMILES CC(COC1=CC=CC=C1CC2=CC=CC=C2)N3CCCCC3
Canonical SMILES CC(COC1=CC=CC=C1CC2=CC=CC=C2)N3CCCCC3
Description (S)-benproperine is a 1-[1-(2-benzylphenoxy)propan-2-yl]piperidine that has S configuration. The racemate comprising equimolar amounts of (R)- and (S)-benproperine is used as a cough suppressant. It is a conjugate base of a (S)-benproperine(1+). It is an enantiomer of a (R)-benproperine.
PubChem Compound 14456347
Last Modified Nov 11 2021
   refresh captcha

Mass Molarity Calculator

  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g

Molecular Mass Calculator